4,5,6,7-Tetrahydrobenzo[b]thiophen-6-amine hydrochloride
Description
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1-benzothiophen-6-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS.ClH/c9-7-2-1-6-3-4-10-8(6)5-7;/h3-4,7H,1-2,5,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOFHCSFGWSTIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)SC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydrobenzo[b]thiophen-6-amine hydrochloride typically involves the condensation of amino carboxyalkyl derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene with various aldehydes or ketones. One common method includes the reaction with salicylaldehyde to form a Schiff base, which can then be converted into the hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pH, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrahydrobenzo[b]thiophen-6-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions include various substituted thiophenes, sulfoxides, sulfones, and amine derivatives .
Scientific Research Applications
4,5,6,7-Tetrahydrobenzo[b]thiophen-6-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydrobenzo[b]thiophen-6-amine hydrochloride involves its interaction with various molecular targets:
Comparison with Similar Compounds
Structural Modifications and Pharmacological Implications
Key analogs and their distinguishing features are summarized below:
Notes:
- Tinoridine Hydrochloride (2-amino-3-ethoxycarbonyl-6-benzyl-4,5,6,7-tetrahydrothieno-[2,3-c]pyridine HCl) exhibits rapid oral absorption (peak plasma in 30 min) and a 3-hour half-life, underscoring the impact of ethoxycarbonyl and benzyl groups on pharmacokinetics .
- Thiourea derivatives (e.g., 3a, 4a) demonstrate how annulation with pyrimidine rings enhances antitumor activity, likely through DNA intercalation or kinase inhibition .
- The target compound’s lack of bulky substituents (e.g., benzyl or ethoxycarbonyl) may limit its metabolic stability compared to Tinoridine but could improve blood-brain barrier penetration for CNS applications.
Anti-inflammatory Activity
- Tinoridine Hydrochloride: Exhibits dual analgesic and anti-inflammatory effects, attributed to cyclooxygenase (COX) inhibition. Its benzyl group may enhance binding affinity to COX-2 .
- Target Compound : The amine group’s basicity (enhanced by HCl salt) could facilitate interactions with inflammatory mediators, though empirical data are needed.
Antitumor Activity
- Thiourea Derivatives (3a, 4a) : Show moderate to potent activity against three cancer cell lines, with IC₅₀ values ranging from 5–20 μM. The annulated pyrimidine-thiophene scaffold likely disrupts microtubule assembly or topoisomerase function .
- Target Compound : The unmodified tetrahydrobenzo[b]thiophene core may lack the steric bulk required for antitumor efficacy, highlighting the necessity of functionalization (e.g., thiourea addition).
Physicochemical and Analytical Data
Spectral and Elemental Analysis
Biological Activity
4,5,6,7-Tetrahydrobenzo[b]thiophen-6-amine hydrochloride is a heterocyclic compound belonging to the thiophene class. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and antioxidant properties. This article explores its synthesis, biological mechanisms, and various research findings that highlight its significance in medicinal chemistry.
Synthesis of this compound
The synthesis typically involves the condensation of amino carboxyalkyl derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene with aldehydes or ketones. A common method includes the reaction with salicylaldehyde to form a Schiff base, which can then be converted into the hydrochloride salt.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It acts as an inhibitor of key enzymes involved in cancer metabolism:
- PDK1 and LDHA Inhibition : The compound has shown IC50 values of 57.10 μg/mL for PDK1 and 64.10 μg/mL for LDHA compared to standard inhibitors sodium dichloroacetate and sodium oxamate .
Antimicrobial and Antioxidant Activities
In addition to its anticancer properties, this compound has demonstrated antimicrobial and antioxidant activities. It was evaluated against various bacterial strains and showed promising results in inhibiting their growth.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound inhibits enzymes such as PDK1 and LDHA that are crucial for cancer cell metabolism.
- Oxidative Stress Reduction : Its antioxidant properties help mitigate oxidative stress in cells, which is linked to cancer progression.
Study on Colorectal Cancer
A study focused on the biological evaluation of several derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene showed that compound 1b exhibited strong activity against colorectal cancer cells (LoVo and HCT-116) with significant cytotoxicity . The study also utilized molecular docking studies to elucidate the binding interactions between the compound and target proteins.
Comparative Analysis with Similar Compounds
A comparative analysis revealed that while similar thiophene derivatives exist, this compound is unique due to its specific amine group that allows for diverse chemical modifications. Its ability to inhibit key enzymes involved in cancer metabolism distinguishes it from other compounds in its class .
Data Summary
| Biological Activity | IC50 Values (μg/mL) | Target Enzymes |
|---|---|---|
| PDK1 | 57.10 | Cancer Metabolism |
| LDHA | 64.10 | Cancer Metabolism |
| Antimicrobial | Moderate Activity | Various Bacterial Strains |
| Antioxidant | Significant Activity | Oxidative Stress Reduction |
Q & A
Q. What are the standard synthetic routes for 4,5,6,7-Tetrahydrobenzo[b]thiophen-6-amine hydrochloride, and what key reaction parameters require optimization?
The synthesis typically involves multi-step reactions, such as cyclization of precursor amines with thiophene derivatives under controlled conditions. For example, tetrahydrobenzo[b]thiophene derivatives are synthesized via reactions in tetrahydrofuran (THF) with diamines or phosphazene intermediates, monitored by thin-layer chromatography (TLC) and purified via column chromatography . Critical parameters include solvent choice (e.g., THF for solubility), reaction time (e.g., 3 days for complete conversion), and temperature (room temperature for stability). Triethylamine is often used to neutralize byproducts like HCl, requiring precise stoichiometry .
Q. Which analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm molecular structure via chemical shifts (e.g., aromatic protons at δ 6.5–7.5 ppm, amine protons at δ 2.0–3.0 ppm) .
- Mass Spectrometry (MS) : LC-MS and HRMS validate molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C≡N at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹) .
- X-ray Crystallography : Resolves crystal structure and confirms stereochemistry, though requires high-purity crystals .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Compliance with institutional Chemical Hygiene Plans is mandatory. Key protocols include:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation of HCl vapors.
- Waste Disposal : Neutralize acidic byproducts before disposal.
- Training : Pass safety exams (100% score required) covering emergency procedures and hazard mitigation .
Advanced Research Questions
Q. How can computational reaction path search methods improve the efficiency of synthesizing this compound derivatives?
Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD’s approach integrates computational screening of solvents, catalysts, and temperatures to identify optimal conditions, shortening development time by ~40% . Molecular dynamics simulations further refine solvent effects and steric hindrance in cyclization steps .
Q. What experimental strategies are recommended to resolve contradictory data regarding the biological activity mechanisms of 4,5,6,7-Tetrahydrobenzo[b]thiophen-6-amine derivatives?
- Mechanistic Studies : Use isothermal titration calorimetry (ITC) to quantify binding affinities with biological targets (e.g., enzymes).
- Molecular Docking : Simulate interactions with receptor active sites to identify binding modes (e.g., hydrogen bonding with thiophene sulfur) .
- In Vitro Assays : Compare antibacterial efficacy across bacterial strains (e.g., MIC values) to isolate structure-activity relationships (SARs) .
Q. How should researchers approach conflicting spectroscopic data during structural elucidation of this compound analogs?
- Multi-Technique Validation : Cross-validate NMR, IR, and MS data to resolve ambiguities (e.g., distinguishing NH₂ protons from solvent peaks).
- Dynamic NMR : Detect conformational changes at variable temperatures.
- High-Resolution Crystallography : Resolve positional disorder in crystal lattices .
- Factorial Design : Systematically vary experimental parameters (e.g., concentration, solvent) to isolate spectral artifacts .
Q. What alternative synthetic pathways exist for this compound when traditional amidation/coupling reactions show limited efficacy?
- Microwave-Assisted Synthesis : Accelerate reaction kinetics for time-sensitive steps (e.g., cyclization at 100°C for 30 minutes vs. 3 days) .
- Enzymatic Catalysis : Use lipases or proteases for stereoselective amide bond formation under mild conditions.
- Solid-Phase Synthesis : Immobilize intermediates on resin to improve purity and yield in multi-step sequences .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
